DMT-dA(bz) Phosphoramidite

Description

The exact mass of the compound 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDNKEQZFSTIMJ-AKWFTNRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103329 | |

| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98796-53-3 | |

| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98796-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Custom DNA: A Technical Guide to DMT-dA(bz) Phosphoramidite in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to synthesize custom DNA sequences with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostics and therapeutics to fundamental research. At the heart of this synthetic power lies the phosphoramidite (B1245037) method, the gold standard for automated oligonucleotide synthesis. This in-depth technical guide focuses on a critical building block in this process: DMT-dA(bz) Phosphoramidite . We will explore its structure, its function in solid-phase DNA synthesis, and provide detailed protocols for its use, empowering researchers to leverage this technology to its full potential.

The Molecular Architecture of this compound

This compound is a chemically modified deoxyadenosine (B7792050) nucleoside, engineered for optimal performance in the automated synthesis of DNA. Its structure is meticulously designed with three key protective groups, each serving a distinct and crucial purpose during the synthesis cycle.

-

The 5'-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl function of the deoxyribose sugar. Its acid-labile nature allows for its selective removal at the beginning of each synthesis cycle, enabling the stepwise addition of the next nucleotide in the 3' to 5' direction.[1][2]

-

The N6-Benzoyl (bz) Group: The exocyclic amine of the adenine (B156593) base is protected by a benzoyl group. This prevents unwanted side reactions at the nucleobase during the various steps of the synthesis cycle.[3][4]

-

The 3'-Phosphoramidite Group: This reactive moiety, typically a β-cyanoethyl phosphoramidite, is the key to forming the internucleotide phosphodiester bond. It is activated during the coupling step to react with the free 5'-hydroxyl of the growing oligonucleotide chain.

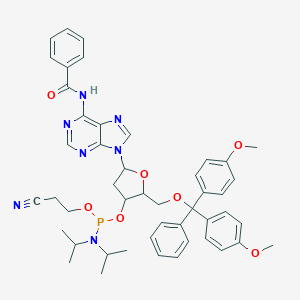

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

The Role in Automated Oligonucleotide Synthesis

This compound is a fundamental reagent in the solid-phase synthesis of DNA oligonucleotides. The synthesis process is a cyclical series of chemical reactions that occur on an automated synthesizer. Each cycle results in the addition of a single nucleotide to the growing DNA chain, which is anchored to a solid support, typically controlled pore glass (CPG).

The four core steps of each synthesis cycle are:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5] This step exposes a free 5'-hydroxyl group, ready for the next coupling reaction.

-

Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI). The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[5][6] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[7]

-

Capping: To prevent the elongation of any chains that failed to couple in the previous step (which would result in deletion mutations), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically achieved using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data

The quality and yield of the final oligonucleotide are critically dependent on the purity of the phosphoramidites and the efficiency of the chemical reactions.

| Parameter | Typical Value | Analysis Method |

| Purity | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| ≥ 99.0% | 31P Nuclear Magnetic Resonance (NMR) | |

| Coupling Efficiency | > 99% | Trityl Cation Monitoring |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale of synthesis, and the specific oligonucleotide sequence.

Automated Oligonucleotide Synthesis Cycle

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

-

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile

-

Phosphoramidite Solution: 0.1 M this compound in Anhydrous Acetonitrile

-

Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF)

-

Capping Solution B: 16% N-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water

-

Washing Solvent: Anhydrous Acetonitrile

Protocol:

-

Initialization: The synthesis begins with the first nucleoside pre-attached to the solid support in a synthesis column.

-

Deblocking: Flush the column with the deblocking solution for 60-120 seconds to remove the 5'-DMT group.

-

Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

Coupling: Deliver the activator solution and the this compound solution to the column and allow to react for 30-60 seconds.

-

Washing: Wash the column with anhydrous acetonitrile.

-

Capping: Deliver a mixture of Capping Solutions A and B to the column and allow to react for 20-30 seconds.

-

Washing: Wash the column with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidizing solution to the column and allow to react for 20-30 seconds.

-

Washing: Wash the column with anhydrous acetonitrile.

-

Repeat: Repeat steps 2-9 for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate (B84403) backbone must be removed.

Reagents:

-

Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)

-

Alternative Mild Deprotection: A mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[8]

Standard Protocol (Ammonium Hydroxide):

-

Cleavage: After the final synthesis cycle, transfer the solid support to a sealed vial. Add 1-2 mL of concentrated ammonium hydroxide.

-

Incubation: Heat the vial at 55°C for 8-12 hours or let it stand at room temperature for 24 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone.

-

Recovery: Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.

-

Drying: Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

-

Resuspension: Resuspend the crude oligonucleotide pellet in an appropriate buffer or sterile water for subsequent purification.

Visualizing the Workflow and Applications

Oligonucleotide Synthesis Workflow

The entire process of solid-phase oligonucleotide synthesis can be visualized as a cyclical workflow.

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Application in Studying Signaling Pathways

Custom-synthesized oligonucleotides are indispensable tools for investigating cellular signaling pathways. For example, an antisense oligonucleotide can be designed to specifically bind to the mRNA of a key protein in a signaling cascade, leading to its degradation and thereby elucidating the protein's function.

Caption: Use of a custom oligonucleotide to study a signaling pathway.

Conclusion

This compound is a cornerstone of modern molecular biology, enabling the precise chemical synthesis of DNA. Its robust and well-understood chemistry, as part of the broader phosphoramidite methodology, provides researchers with the power to create custom oligonucleotides for a myriad of applications. From elucidating the intricate workings of cellular signaling pathways to the development of novel diagnostics and therapeutics, the ability to synthesize DNA with high fidelity is a fundamental driver of innovation. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. glenresearch.com [glenresearch.com]

- 2. atdbio.com [atdbio.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. twistbioscience.com [twistbioscience.com]

- 8. glenresearch.com [glenresearch.com]

Chemical structure of N-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite

An In-depth Technical Guide to N-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite (B1245037)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite is a critical building block in the chemical synthesis of DNA oligonucleotides. As a phosphoramidite monomer, it enables the sequential addition of deoxyadenosine (B7792050) units to a growing oligonucleotide chain with high efficiency and specificity. This technical guide provides a comprehensive overview of its chemical structure, properties, and its central role in solid-phase oligonucleotide synthesis, complete with experimental protocols and quantitative data for the research and drug development professional.

Chemical Structure and Properties

The chemical structure of N-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite is designed for optimal performance in automated solid-phase DNA synthesis. Key protective groups ensure the correct reaction occurs at each step of the synthesis cycle.

-

5'-O-DMT (Dimethoxytrityl) group: An acid-labile protecting group on the 5'-hydroxyl function. Its removal is the first step in each synthesis cycle, allowing the addition of the next nucleotide. The orange-colored DMT cation released upon cleavage is used to quantify the coupling efficiency.[1]

-

N-Benzoyl (Bz) group: Protects the exocyclic amine of the adenine (B156593) base to prevent unwanted side reactions during synthesis.[2][3]

-

3'-CE (Cyanoethyl) Phosphoramidite group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group protects the phosphate (B84403) linkage during synthesis.[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 98796-53-3 | [4] |

| Molecular Formula | C47H52N7O7P | [4] |

| Molecular Weight | 857.93 g/mol | [4] |

| Appearance | White to off-white powder | [5] |

| Purity (HPLC) | ≥98.0% | [5] |

| Storage Conditions | ≤-20°C in a cool, dry place | [5] |

Application in Solid-Phase Oligonucleotide Synthesis

This phosphoramidite is a fundamental reagent for the automated solid-phase synthesis of DNA, a process that builds oligonucleotides in the 3' to 5' direction.[6] The synthesis occurs as a four-step cycle that is repeated for each nucleotide added to the sequence.

Logical Workflow of Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following section details the methodology for each step in a standard automated oligonucleotide synthesis cycle using N-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite.

Materials

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

-

N-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite.

-

Anhydrous Acetonitrile (B52724) (ACN).

-

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN.

-

Deblocking Solution (Detritylation): 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Capping Solution A: Acetic Anhydride/Lutidine/ACN.

-

Capping Solution B: N-Methylimidazole/ACN.

-

Oxidizing Solution: Iodine in Tetrahydrofuran (THF)/Water/Pyridine.

-

Automated DNA/RNA synthesizer.

Procedure

The synthesis is performed in an automated synthesizer that manages the precise delivery of reagents for each step of the cycle.

-

Step 1: Detritylation

-

The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside bound to the solid support.

-

The deblocking solution (3% TCA in DCM) is passed through the synthesis column.

-

This reaction is rapid, typically completed in about 60 seconds, and exposes the 5'-hydroxyl group for the next reaction.[7]

-

The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Step 2: Coupling

-

The N-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE Phosphoramidite is dissolved in anhydrous acetonitrile.

-

The phosphoramidite solution is mixed with the activator solution (ETT) to protonate the diisopropylamino group, forming a highly reactive intermediate.[6]

-

This activated mixture is immediately passed through the column, where the free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom.

-

This reaction forms a new phosphite triester linkage. A high coupling efficiency (typically >99%) is crucial for the synthesis of high-quality, full-length oligonucleotides.

-

-

Step 3: Capping

-

To prevent the elongation of sequences that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked.

-

A mixture of Capping Solutions A and B is introduced into the column, which acetylates the unreacted 5'-OH groups.[6]

-

This ensures that these truncated sequences will not participate in subsequent cycles.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.

-

The oxidizing solution (Iodine in THF/Water/Pyridine) is passed through the column.

-

This reaction oxidizes the P(III) to P(V), creating the natural phosphodiester backbone of DNA.[6][8]

-

After oxidation, the column is washed again with acetonitrile, completing one full cycle.

-

The entire four-step cycle is then repeated with the next required phosphoramidite until the desired oligonucleotide sequence is fully assembled.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.

-

Cleavage: The succinyl linker attaching the oligonucleotide to the CPG support is cleaved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.

-

Deprotection: The solution containing the cleaved oligonucleotide is heated (e.g., 8 hours at 55°C) to remove the benzoyl protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[2]

The resulting crude oligonucleotide solution is then ready for purification and analysis.

Quantitative Data and Quality Control

Rigorous quality control is essential for ensuring the fidelity of synthesized oligonucleotides. High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of phosphoramidite raw materials.

Impurity Analysis of Phosphoramidite Raw Material

The table below summarizes impurities identified in a raw material sample of 5'-O-DMT 2'-deoxyadenosine (B1664071) phosphoramidite using LC/Q-TOF analysis.

| Compound | Formula | Mass (Da) | Δ (ppm) |

| Product | C47H53N7O7P+ | 858.3742 | 0.23 |

| Impurity 1 | C27H32N5O4+ | 489.2398 | -0.82 |

| Impurity 2 | C37H44N6O6+ | 667.3239 | -0.75 |

| Impurity 3 | C39H48N7O7P+ | 756.3351 | -0.13 |

| Impurity 4 | C47H53N7O8P+ | 874.3691 | 0.23 |

| Impurity 5 | C47H52N7O7PNa+ | 880.3561 | 0.23 |

| Impurity 6 | C55H63N8O8P+ | 993.4453 | -0.20 |

| Data adapted from an Agilent Technologies Application Note demonstrating impurity analysis.[9] |

Performance Metrics for Analytical Method

The precision of the analytical method is critical for reliable quality control. The following table shows the retention time and area precision from ten consecutive injections of the phosphoramidite sample.

| Statistic | Retention Time (min) | Area (mAU*s) |

| Average | 6.784 | 148.8 |

| Std. Dev. | 0.001 | 0.5 |

| RSD (%) | 0.01 | 0.35 |

| Data adapted from an Agilent Technologies Application Note.[9] |

This high level of precision demonstrates the reliability of HPLC methods for the quality control of phosphoramidite building blocks, ensuring high-yield and high-quality oligonucleotide synthesis.

References

- 1. biotage.com [biotage.com]

- 2. DMT-dA(bz) Phosphoramidite | 98796-53-3 [chemicalbook.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. hongene.com [hongene.com]

- 5. DMT-dA(Bz)-CE Phosphoramidite - CsBioChina [csbiochina.com]

- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

- 8. blog.invitek.com [blog.invitek.com]

- 9. agilent.com [agilent.com]

The Guardian of the Code: A Technical Guide to the Benzoyl Protecting Group in Deoxyadenosine Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the precise assembly of oligonucleotides is paramount. This process hinges on the strategic use of protecting groups to shield reactive functionalities and direct the course of chemical reactions. Among these, the benzoyl (Bz) group plays a critical role in the protection of the exocyclic amine of deoxyadenosine (B7792050) (dA). This in-depth technical guide provides a comprehensive overview of the function of the benzoyl protecting group on deoxyadenosine, with a focus on its application in phosphoramidite-based oligonucleotide synthesis.

Core Function of the Benzoyl (Bz) Protecting Group

The primary function of the benzoyl group is to protect the nucleophilic N⁶-amino group of the adenine (B156593) base in 2'-deoxyadenosine (B1664071).[1] This protection is essential during the multi-step process of solid-phase oligonucleotide synthesis.[1] Without this protective shield, the exocyclic amine would be susceptible to undesirable side reactions with the activated phosphoramidite (B1245037) monomers and other reagents used during the sequential addition of nucleotides.[1] These side reactions can lead to the formation of branched chains and other impurities, which would severely compromise the yield and purity of the final oligonucleotide.[1]

Data Presentation: A Quantitative Overview

The efficiency of the benzoylation and subsequent deprotection steps is a critical factor influencing the overall yield and purity of the synthesized oligonucleotides. The following tables summarize key quantitative data related to the use of the benzoyl protecting group on deoxyadenosine.

Table 1: Benzoylation of 2'-Deoxyadenosine

| Reactant | Reagents | Typical Yield | Reference |

| 2'-Deoxyadenosine | Benzoyl chloride, anhydrous pyridine | 70-75% (after chromatography) | [1] |

| Isotope-labeled 2'-O-TBDMS-adenosine | Benzoyl chloride, trimethylsilyl (B98337) chloride, pyridine | 39% | [1] |

Table 2: Coupling Efficiency of N⁶-Benzoyl-dA Phosphoramidite

| Condition | Efficiency | Notes | Reference |

| Standard Coupling | >99% | Under optimized conditions. | [1] |

| Reduced Coupling Efficiency | 90-92% | Compared to unprotected monomers due to steric hindrance from the benzoyl group. | [1] |

Table 3: Deprotection Conditions for N⁶-Benzoyl-dA

| Reagents & Conditions | Typical Reaction Time | Notes | Reference |

| Concentrated aqueous ammonia (B1221849), 55 °C | 5-17 hours | In conjunction with other protecting groups. | [1] |

| Saturated NH₃ in Methanol, Room Temperature | 12-24 hours | A mild and widely used method. | [2] |

| Concentrated (28-30%) NH₄OH, 55-65 °C | 2-8 hours | A faster method than methanolic ammonia. | [2] |

| Catalytic NaOMe in Methanol, Room Temperature | 1-4 hours | A very efficient and rapid method for deprotecting O-benzoyl groups. | [2] |

Experimental Protocols

The following are representative protocols for the benzoylation of 2'-deoxyadenosine and the deprotection of a synthesized oligonucleotide containing N⁶-benzoyl-deoxyadenosine.

Protocol for Benzoylation of 2'-Deoxyadenosine

Materials:

-

2'-Deoxyadenosine

-

Anhydrous pyridine

-

Trimethylsilyl chloride (TMSCl)

-

Benzoyl chloride

-

Ice-cold water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend 2'-deoxyadenosine in anhydrous pyridine.

-

Add trimethylsilyl chloride dropwise at room temperature and stir for 2 hours to protect the hydroxyl groups.[1]

-

Cool the reaction mixture to 0 °C in an ice bath.[1]

-

Slowly add benzoyl chloride (typically 1.5-2.5 equivalents) to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.[1]

-

Quench the reaction by slowly adding ice-cold water.[1]

-

Add concentrated aqueous ammonia to remove the silyl (B83357) protecting groups from the hydroxyls.[1]

-

Extract the aqueous phase with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to yield N⁶-benzoyl-2'-deoxyadenosine.[1]

Protocol for Deprotection of Oligonucleotides

This protocol outlines the final cleavage and deprotection step for a DNA oligonucleotide synthesized on a solid support using standard phosphoramidite chemistry, including N⁶-benzoyl-dA.[1]

Materials:

-

Synthesized oligonucleotide on solid support

-

Concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Sterile, screw-cap vials

-

Heating block or oven

-

SpeedVac or lyophilizer

Procedure:

-

Remove the synthesis column from the DNA synthesizer.

-

Extrude the solid support into a sterile screw-cap vial.[1]

-

Add concentrated aqueous ammonium hydroxide to the vial (typically 1-2 mL).[1]

-

Seal the vial tightly and place it in a heating block or oven set to 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.[1]

-

Allow the vial to cool to room temperature.

-

Carefully open the vial and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new sterile tube, leaving the solid support behind.[1]

-

Rinse the solid support with a small amount of water and combine the rinse with the solution from the previous step.

-

Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.[1]

-

The resulting pellet is the crude, deprotected oligonucleotide, which can be further purified by HPLC or other methods.[1]

Mandatory Visualizations

Logical Flow for Protecting Group Selection

The selection of an appropriate protecting group is a critical decision in oligonucleotide synthesis, balancing stability during synthesis with the ease of removal afterward.

Caption: Logic for selecting an exocyclic amine protecting group for adenosine.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis utilizing an N⁶-benzoyl-dA phosphoramidite.

Caption: Workflow of solid-phase oligonucleotide synthesis using N⁶-benzoyl-dA phosphoramidite.

Role in Signaling Pathways and Broader Research Applications

It is important to note that benzoyl-protected deoxyadenosine itself is not directly used in the study of biological signaling pathways.[1] Its primary role is that of a crucial building block in the chemical synthesis of oligonucleotides.[1] The resulting deprotected oligonucleotides, however, are indispensable tools for researchers and drug development professionals. These synthetic nucleic acids are widely used as primers for PCR, probes for hybridization-based assays, and as therapeutic agents such as antisense oligonucleotides and siRNAs to investigate and modulate gene expression and signaling pathways.[1]

References

A Technical Guide to DMT-dA(bz) Phosphoramidite: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-β-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-dA(bz) Phosphoramidite, is a critical building block in the field of nucleic acid chemistry. As a modified deoxyadenosine (B7792050) nucleoside, it is a cornerstone reagent for the automated solid-phase synthesis of DNA oligonucleotides via the highly efficient phosphoramidite method.[1][] Its meticulously designed structure, featuring key protecting groups, ensures the high fidelity and yield required for synthesizing oligonucleotides used in research, diagnostics, and therapeutic applications like antisense oligonucleotides.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis applications, and handling protocols.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder or granular solid.[3][6] Its chemical identity and core physical characteristics are summarized below.

| Property | Value | References |

| Chemical Name | N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | [6] |

| Synonyms | DMT-dA(bz) Amidite, DA-CE phosphoramidite | [3][7] |

| CAS Number | 98796-53-3 | [3][8][9] |

| Molecular Formula | C₄₇H₅₂N₇O₇P | [3][6][8] |

| Molecular Weight | 857.93 g/mol | [3][8] |

| Appearance | White to off-white powder or granules | [3][6] |

Structural Role of Protecting Groups

The efficacy of this compound in controlled, directional DNA synthesis is due to its four key chemical moieties, each serving a distinct purpose.[10] The strategic application and subsequent removal of these groups are fundamental to the phosphoramidite synthesis cycle.

References

- 1. researchgate.net [researchgate.net]

- 3. This compound 98796-53-3 [sigmaaldrich.com]

- 4. This compound | 98796-53-3 [chemicalbook.com]

- 5. 2'-F-DMT-DA-BZ Phosphoramidite CAS 136834 22 5, C47H51FN7O7P | Huaren [huarenscience.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nublocks.com [nublocks.com]

- 9. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]

- 10. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

An In-depth Technical Guide on the Mechanism of DMT-dA(bz) Phosphoramidite in DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Phosphoramidite (B1245037) Chemistry

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling applications from PCR primers and gene sequencing to the development of therapeutic agents like antisense oligonucleotides and siRNA.[1] The phosphoramidite method, introduced in the early 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation.[2][3] This guide provides a detailed examination of the mechanism of DMT-dA(bz) phosphoramidite, a key building block in the solid-phase synthesis of DNA.

At the heart of this methodology are nucleoside phosphoramidites, which are chemically modified nucleosides that permit the sequential and controlled addition of bases to a growing oligonucleotide chain.[2] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[4] Each addition cycle is a four-step process: detritylation, coupling, capping, and oxidation.[1][] This cycle is repeated until the desired oligonucleotide sequence is assembled.[2]

The this compound is the protected form of deoxyadenosine (B7792050) used in this process. Several key chemical modifications ensure the efficiency and fidelity of the synthesis:

-

5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar, preventing unwanted reactions during the coupling step and enabling monitoring of coupling efficiency.[2][6]

-

N⁶-Benzoyl (Bz) group: This base-labile group protects the exocyclic amine of the adenine (B156593) base, preventing side reactions with the activated phosphoramidite monomers and other reagents during the synthesis cycle.[7][8]

-

3'-β-Cyanoethyl (CE) group: This group protects the phosphorus atom and is readily removed under mild alkaline conditions during the final deprotection step.[2][6]

-

Diisopropylamino (iPr₂N) group: This group on the phosphorus atom is activated by a weak acid to facilitate the coupling reaction.[2][6]

This guide will delve into the precise chemical transformations involving this compound at each stage of the synthesis, present quantitative data on reaction parameters, provide detailed experimental protocols, and visualize the intricate workflows and chemical pathways.

The Four-Step Synthesis Cycle: A Detailed Mechanism

Solid-phase oligonucleotide synthesis using this compound involves a cyclical process where each cycle adds one nucleotide to the growing chain. The oligonucleotide is assembled on a solid support, typically controlled-pore glass (CPG), which allows for the easy removal of excess reagents by washing after each step.[2][9]

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support (or the last nucleoside added to the chain).[10] This is achieved by treating the support-bound oligonucleotide with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758).[10][11] The acid cleaves the DMT group, leaving a free 5'-hydroxyl group that is ready to react with the incoming phosphoramidite.[12]

The cleaved DMT cation has a characteristic orange color and absorbs strongly at 495 nm, which allows for real-time monitoring of the coupling efficiency of the previous cycle.[6][12]

Step 2: Coupling

This is the chain elongation step where the next nucleoside, in this case, this compound, is added to the growing oligonucleotide. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), in an anhydrous solvent like acetonitrile (B52724).[10][11][] The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[10][]

The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks the activated phosphorus atom, displacing the diisopropylamino group and forming a phosphite (B83602) triester linkage.[4][] A large excess of the phosphoramidite and activator is used to drive the reaction to completion, typically achieving coupling efficiencies greater than 99%.[2][6]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may remain unreacted.[14][15] To prevent these unreacted chains from participating in subsequent coupling steps and forming deletion mutations (sequences missing a base), they are permanently blocked in a step called capping.[15][]

Capping is an acetylation reaction that uses a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[15][17] This reaction acetylates the free 5'-hydroxyl groups, rendering them unreactive for the remainder of the synthesis.[10] The resulting acetyl caps (B75204) are stable throughout the synthesis and are removed during the final deprotection step.[15]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the subsequent detritylation step.[6] To create a stable phosphate (B84403) backbone, the phosphite triester is oxidized to a phosphate triester.[6][14] This is typically achieved using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine in a tetrahydrofuran (B95107) (THF) solvent.[6][15] The resulting pentavalent phosphate triester is the natural linkage found in DNA, albeit with the cyanoethyl protecting group still attached.[6]

Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is synthesized.[15]

Post-Synthesis Processing: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active DNA molecule.

Cleavage

The oligonucleotide is cleaved from the solid support by treating it with a concentrated base, typically aqueous ammonium (B1175870) hydroxide (B78521).[7] This step breaks the ester linkage connecting the 3'-end of the oligonucleotide to the solid support.

Deprotection

The same basic treatment, often with heating, removes the protecting groups from the phosphate backbone and the nucleobases.[6]

-

Phosphate Deprotection: The β-cyanoethyl groups on the phosphate backbone are removed via β-elimination by the concentrated ammonium hydroxide.[10]

-

Base Deprotection: The benzoyl (Bz) protecting groups on the exocyclic amines of adenine (and cytosine) and the isobutyryl (iBu) group on guanine (B1146940) are also removed by hydrolysis in hot ammonium hydroxide.[6][7][14]

After deprotection, the crude oligonucleotide solution is typically purified using methods like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove any truncated sequences or other impurities.[8]

Quantitative Data

The efficiency and timing of each step in the synthesis cycle are critical for producing high-quality oligonucleotides. The following tables summarize key quantitative data related to the use of this compound in DNA synthesis.

| Parameter | Value | Reagents/Conditions | Reference |

| Coupling Efficiency | > 99% | This compound, Tetrazole activator | [2][18] |

| Coupling Time (Deoxynucleosides) | ~20 seconds | Standard phosphoramidite chemistry | [3] |

| Coupling Time (Modified Nucleosides) | 5 - 15 minutes | Sterically hindered phosphoramidites | [3][19] |

| Deprotection (Standard) | 8 - 12 hours at 55 °C | Concentrated aqueous ammonium hydroxide | [7] |

| Deprotection (Room Temp) | 24 hours | Concentrated aqueous ammonium hydroxide | |

| Phosphoramidite Concentration | 0.05 - 0.1 M | In anhydrous acetonitrile | [19] |

| Step | Typical Reagents | Purpose | Reference |

| Detritylation | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane | Removal of the 5'-DMT protecting group | [10][11] |

| Coupling | This compound, 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Formation of the phosphite triester linkage | [10][11] |

| Capping | Acetic Anhydride and N-Methylimidazole (NMI) in Tetrahydrofuran (THF) and Pyridine | Acetylation of unreacted 5'-hydroxyl groups | [10][15] |

| Oxidation | Iodine, Water, and Pyridine in THF | Conversion of the phosphite triester to a stable phosphate triester | [6][14] |

| Cleavage & Deprotection | Concentrated Aqueous Ammonium Hydroxide | Cleavage from solid support and removal of protecting groups | [7][14] |

Experimental Protocols

The following protocols provide a generalized methodology for the key stages of solid-phase DNA synthesis using this compound. These are typically performed on an automated DNA synthesizer.

Protocol 1: Automated Solid-Phase DNA Synthesis Cycle

-

Setup:

-

Install the appropriate solid support column (e.g., CPG with the first nucleoside attached) into the DNA synthesizer.

-

Ensure all reagent bottles (detritylation solution, phosphoramidites including this compound, activator, capping reagents, oxidation solution, and wash solvent) are filled and properly connected.

-

Program the desired oligonucleotide sequence into the synthesizer's software.

-

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation: Flush the column with trichloroacetic acid in dichloromethane for a specified time to remove the 5'-DMT group. Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

-

Coupling: Deliver a mixture of the this compound and the activator solution (e.g., 1H-tetrazole in acetonitrile) to the column. Allow the reaction to proceed for the programmed coupling time.

-

Capping: Flush the column with capping solution A (acetic anhydride) and capping solution B (N-methylimidazole). Allow the capping reaction to proceed. Wash the column with anhydrous acetonitrile.

-

Oxidation: Deliver the oxidation solution (iodine in THF/water/pyridine) to the column to oxidize the phosphite triester to a phosphate triester. Wash the column with anhydrous acetonitrile.

-

Protocol 2: Cleavage and Deprotection of the Oligonucleotide

-

Cleavage from Support:

-

Remove the synthesis column from the synthesizer and transfer the solid support to a screw-cap vial.

-

Add concentrated aqueous ammonium hydroxide (typically 1-2 mL) to the vial.[7]

-

Seal the vial tightly and allow it to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

-

Deprotection:

-

Transfer the ammonium hydroxide solution containing the oligonucleotide to a new, clean vial.

-

Seal the vial and heat it in an oven or heating block at 55 °C for 8-12 hours.[7] This step removes the benzoyl and cyanoethyl protecting groups.

-

Cool the vial to room temperature.

-

-

Work-up:

-

Open the vial carefully in a fume hood.

-

Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator (e.g., SpeedVac).

-

The resulting pellet is the crude, deprotected oligonucleotide, which can be resuspended in water or an appropriate buffer for purification.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and the overall experimental workflow of DNA synthesis using this compound.

Caption: The four-step cycle of solid-phase DNA synthesis.

Caption: Mechanism of the phosphoramidite coupling reaction.

Caption: Post-synthesis cleavage and deprotection workflow.

Conclusion

The use of this compound within the solid-phase phosphoramidite synthesis framework is a highly refined and efficient method for the chemical synthesis of DNA. The strategic use of protecting groups—DMT for the 5'-hydroxyl, benzoyl for the exocyclic amine of adenine, and cyanoethyl for the phosphate backbone—is fundamental to the success of this methodology. Each step of the four-step cycle—detritylation, coupling, capping, and oxidation—plays a crucial role in ensuring the fidelity and yield of the final oligonucleotide product. A thorough understanding of the underlying chemical mechanisms, quantitative parameters, and experimental protocols is essential for researchers and professionals in the fields of molecular biology, biotechnology, and drug development who rely on synthetic DNA for their work. The robustness and high efficiency of this chemistry have made it an indispensable tool, driving innovation in both basic research and therapeutic applications.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. atdbio.com [atdbio.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthetic DNA Synthesis and Assembly: Putting the Synthetic in Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. biotage.com [biotage.com]

- 14. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 17. Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sg.idtdna.com [sg.idtdna.com]

- 19. trilinkbiotech.com [trilinkbiotech.com]

The Cornerstone of Synthetic DNA: An In-depth Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA with a defined sequence has revolutionized molecular biology, enabling advancements in fields ranging from diagnostics and therapeutics to synthetic biology and data storage. At the heart of this capability lies phosphoramidite (B1245037) chemistry, a robust and highly efficient method for the solid-phase synthesis of oligonucleotides. This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and quantitative data to empower researchers in their understanding and application of this foundational technology.

The Chemistry of DNA Synthesis: A Step-by-Step Cyclical Process

Phosphoramidite chemistry facilitates the stepwise addition of nucleotide monomers to a growing DNA chain, which is anchored to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic DNA synthesis. Each addition cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[1][2] This cyclical process allows for the precise construction of a desired DNA sequence.

The Phosphoramidite Monomer: The Building Block of Synthetic DNA

The key reagents in this process are the nucleoside phosphoramidites, which are modified and protected versions of the natural deoxynucleosides (dA, dC, dG, and dT).[3] These monomers are engineered with specific protecting groups to ensure that the chemical reactions proceed in a controlled manner, preventing unwanted side reactions.

A typical 2'-deoxyribonucleoside phosphoramidite monomer has the following key features:

-

5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, an acid-labile protecting group.[4][5] This prevents the monomer from reacting with itself and ensures that coupling occurs only at the desired 5'-end of the growing oligonucleotide chain.

-

Phosphoramidite Moiety at the 3'-Position: A reactive phosphoramidite group is attached to the 3'-hydroxyl group. This group is activated during the coupling step to form a phosphite (B83602) triester linkage with the 5'-hydroxyl of the growing chain.[3]

-

Phosphate (B84403) Protection: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.[5]

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during synthesis.[5] Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[5] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phosphoramidite Considerations | Thermo Fisher Scientific - US [thermofisher.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to DNA Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and therapeutic development, the chemical synthesis of oligonucleotides stands as a foundational technology. From diagnostic primers and probes to the intricate constructs of antisense therapies and gene editing, the ability to rapidly and accurately assemble DNA sequences is paramount. At the heart of this capability lies the phosphoramidite (B1245037), a specialized nucleoside building block that enables the elegant and efficient process of solid-phase oligonucleotide synthesis. This in-depth technical guide delves into the core features of DNA phosphoramidites, providing a comprehensive resource on their structure, function, and application in the synthesis of custom oligonucleotides.

The Anatomy of a DNA Phosphoramidite: A Chemically Primed Building Block

A DNA phosphoramidite is a meticulously designed molecule, engineered for controlled reactivity and stability.[1][2] Its structure comprises a standard 2'-deoxynucleoside at its core, but with critical chemical modifications that facilitate the step-wise construction of an oligonucleotide chain.[1][2] These key features are:

-

The 5'-Hydroxyl Protecting Group (DMT): The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group.[1] This acid-labile group prevents unwanted reactions at this position during synthesis and is selectively removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[1][3]

-

The 3'-Phosphoramidite Moiety: In place of the natural 3'-hydroxyl group, a phosphoramidite group is attached.[1] This trivalent phosphorus moiety is the reactive center that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[1] It typically includes a diisopropylamino group, which acts as a good leaving group during the coupling reaction, and a 2-cyanoethyl group that protects the phosphorus from undesired side reactions.[1]

-

Exocyclic Amine Protecting Groups: The exocyclic amine groups of the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during the synthesis cycle.[4] Thymine (T) does not have an exocyclic amine and therefore does not require this protection.[4] Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine.[4][5] These groups are stable throughout the synthesis and are removed during the final deprotection step.[6]

Below is a diagram illustrating the general structure of a DNA phosphoramidite.

Caption: General chemical structure of a DNA phosphoramidite building block.

The Solid-Phase Oligonucleotide Synthesis Cycle: A Step-by-Step Assembly

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[7][8] This solid-phase approach simplifies the purification process at each step, as excess reagents can be washed away.[1] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[3] Each cycle of nucleotide addition consists of four key steps: deblocking, coupling, capping, and oxidation.[1][9]

Experimental Protocols

The following are generalized protocols for each step of the synthesis cycle. Specific parameters may vary depending on the automated synthesizer and the scale of the synthesis.

Objective: To remove the 5'-DMT protecting group from the terminal nucleotide of the growing chain, exposing a free 5'-hydroxyl group for the next coupling reaction.

Protocol:

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene.[10]

-

Procedure:

-

Flush the synthesis column with the deblocking solution.

-

Allow the reaction to proceed for a defined period (typically 2-3 minutes). The release of the orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.[6]

-

Thoroughly wash the column with an anhydrous solvent, such as acetonitrile (B52724), to remove the acid and the cleaved DMT group.[10]

-

Objective: To form a phosphite triester bond between the activated phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.

Protocol:

-

Reagents:

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[6]

-

Allow the coupling reaction to proceed for a specific time (typically 2-5 minutes for standard phosphoramidites).[10]

-

Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.[10]

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.[11][12]

Protocol:

-

Reagents:

-

Capping Reagent A: A solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF), often with a base like pyridine (B92270) or lutidine.[6]

-

Capping Reagent B: A solution of 1-methylimidazole (B24206) in THF.[6]

-

-

Procedure:

Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate (B84403) triester.[6][11]

Protocol:

-

Reagent: A solution of iodine (typically 0.02 M to 0.1 M) in a mixture of THF, water, and a weak base like pyridine.[6][10]

-

Procedure:

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Performance and Quality Control: Quantitative Insights

The success of oligonucleotide synthesis is critically dependent on the efficiency of each step, particularly the coupling reaction. High coupling efficiencies are essential for obtaining a high yield of the full-length product, especially for longer oligonucleotides.[12]

Coupling Efficiency

The coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in a single coupling step. Modern phosphoramidite chemistry routinely achieves coupling efficiencies of over 99%.[1][8]

| Phosphoramidite Type | Activator | Typical Coupling Time (seconds) | Average Stepwise Coupling Efficiency (%) |

| Standard dA, dC, dG, dT | ETT (0.25 M) | 30 - 120 | > 99.0 |

| Standard dA, dC, dG, dT | DCI (0.25 M) | 30 - 90 | > 99.0 |

| Modified Phosphoramidites | ETT or DCI | 120 - 600 | 98.0 - 99.5 |

Note: Data is compiled from various sources and represents typical values. Actual efficiencies can vary based on synthesizer, reagents, and specific sequence.[10][12]

The overall yield of the full-length oligonucleotide decreases exponentially with the number of coupling cycles. The theoretical yield can be calculated using the formula:

Yield (%) = (Coupling Efficiency)(Number of couplings - 1) x 100

For example, for a 50-mer oligonucleotide synthesized with an average coupling efficiency of 99%, the theoretical yield of the full-length product would be approximately 61%.

Stability of Phosphoramidites

DNA phosphoramidites are sensitive to moisture and oxidation and must be handled under anhydrous and inert conditions.[13] Their stability in solution, typically anhydrous acetonitrile, is a critical factor for consistent synthesis performance.

| Phosphoramidite | Purity after 5 Weeks in Acetonitrile Solution (at room temperature) |

| dG(iBu) | ~61% |

| dA(Bz) | ~94% |

| dC(Bz) | ~98% |

| T | ~98% |

Data adapted from a study on phosphoramidite degradation.[14] This highlights the lower stability of the guanosine (B1672433) phosphoramidite, which is more prone to degradation.[14]

Final Steps: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, two final steps are required to obtain the functional DNA molecule.

Experimental Protocol for Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.

Protocol:

-

Cleavage from Solid Support:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[15][16]

-

Procedure: The solid support is treated with the cleavage reagent at room temperature for 1-2 hours. This cleaves the ester linkage connecting the oligonucleotide to the support.[15]

-

-

Deprotection:

-

Base Deprotection: The solution containing the cleaved oligonucleotide is heated (e.g., at 55°C for 8-12 hours for standard protecting groups) to remove the benzoyl and isobutyryl groups from the nucleobases.[6] For sensitive modifications, milder deprotection conditions with reagents like potassium carbonate in methanol (B129727) may be used with "UltraMILD" phosphoramidites.[15][16]

-

Phosphate Deprotection: The 2-cyanoethyl protecting groups on the phosphate backbone are removed by β-elimination during the cleavage and base deprotection steps with ammoniacal solutions.[6]

-

-

Final Work-up:

-

The deprotection solution is typically removed by evaporation.

-

The resulting crude oligonucleotide is then ready for purification by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.[17]

-

Caption: Workflow for obtaining the final oligonucleotide post-synthesis.

Conclusion

DNA phosphoramidites are the cornerstone of modern oligonucleotide synthesis, enabling the precise and efficient construction of custom DNA sequences. A thorough understanding of their chemical features, the intricacies of the synthesis cycle, and the factors influencing yield and purity is essential for researchers and professionals in the fields of molecular biology, diagnostics, and therapeutic development. By leveraging the power of phosphoramidite chemistry, the scientific community continues to push the boundaries of what is possible with synthetic DNA, driving innovation and discovery across a multitude of disciplines.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. atdbio.com [atdbio.com]

- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 12. idtdna.com [idtdna.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. glenresearch.com [glenresearch.com]

- 16. glenresearch.com [glenresearch.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with solid-phase oligonucleotide synthesis. The information is tailored for professionals in research and drug development who require a deep technical understanding of this foundational technology.

Introduction to Solid-Phase Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is the cornerstone of modern biotechnology, enabling the precise chemical construction of DNA and RNA fragments with defined sequences.[1] This technology, pioneered by R. Bruce Merrifield for peptide synthesis, for which he was awarded the Nobel Prize in Chemistry in 1984, was later adapted for oligonucleotides and has become the universally adopted method for producing these vital molecules.[2][3] Unlike enzymatic synthesis, which proceeds in the 5' to 3' direction, chemical synthesis is typically performed in the 3' to 5' direction.[1][4]

The process involves the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support.[][6] This solid-phase approach offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and the simplified purification of the desired product by washing away unreacted reagents and byproducts at each step.[2][3] The entire process is highly amenable to automation, which has led to the widespread availability of custom-synthesized oligonucleotides for a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, gene synthesis, RNA interference (RNAi), and the development of therapeutic agents like antisense oligonucleotides.[2][7]

The most widely used and successful method for solid-phase oligonucleotide synthesis is the phosphoramidite (B1245037) method, developed by Marvin Caruthers in the early 1980s.[3][7] This method utilizes phosphoramidite monomers as the nucleotide building blocks and is renowned for its high coupling efficiency, which is critical for the synthesis of long oligonucleotides.[7]

The Core Chemistry: The Phosphoramidite Synthesis Cycle

The phosphoramidite method is a cyclical process where each cycle results in the addition of a single nucleotide to the growing oligonucleotide chain. The synthesis proceeds in the 3' to 5' direction, starting with the first nucleoside attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[2][3] Each synthesis cycle consists of four primary chemical reactions: detritylation, coupling, capping, and oxidation.[6]

Solid Supports

The choice of solid support is crucial for efficient synthesis. The ideal support is inert to the reagents used in the synthesis cycle, has good mechanical stability, and allows for the free diffusion of reagents.[2] The two most common types of solid supports are:

-

Controlled Pore Glass (CPG): A rigid, non-swelling support with defined pore sizes.[2] The pore size is a critical parameter, as it must be large enough to accommodate the growing oligonucleotide chain.[2] For longer oligonucleotides, larger pore sizes are necessary to prevent steric hindrance and ensure efficient reagent diffusion.[2]

-

Polystyrene (PS): A polymer-based support that offers high loading capacities, making it suitable for large-scale synthesis.[2][3]

The first nucleoside is attached to the solid support via a linker, and the loading of this first nucleoside on the support is a key parameter that influences the overall yield of the synthesis.[2]

The Four-Step Synthesis Cycle

The iterative four-step cycle of detritylation, coupling, capping, and oxidation is the heart of solid-phase oligonucleotide synthesis.

The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[4] This step exposes the 5'-hydroxyl group, making it available for reaction with the incoming nucleotide.[4] The detritylation is typically achieved by treating the support-bound oligonucleotide with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[8][9] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step.[9]

In the coupling step, the next phosphoramidite monomer, which is activated by a weak acid, is added to the reaction column.[8] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[8] This reaction is carried out in an anhydrous solvent, typically acetonitrile.[8] The choice of activator is crucial for achieving high coupling efficiency. Common activators include 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (B129182) (DCI).[7][10]

Even with highly efficient chemistry, a small percentage of the 5'-hydroxyl groups may fail to react during the coupling step.[2] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[1][2] The unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation using a capping reagent, which is typically a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI).[2]

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[2] Therefore, it must be converted to a more stable pentavalent phosphate (B84403) triester.[8] This is achieved through an oxidation step, which is typically carried out using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2][8]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing the protecting groups from the phosphate backbone and the nucleobases.[11] This is typically achieved by treating the solid support with a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[11] The specific conditions for deprotection depend on the nature of the protecting groups used and the presence of any modified bases in the sequence.

Following cleavage and deprotection, the crude oligonucleotide is typically purified to remove truncated sequences and other impurities. Common purification techniques include reverse-phase high-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE).[12]

Quantitative Data in Oligonucleotide Synthesis

The overall yield and purity of the synthesized oligonucleotide are critically dependent on the efficiency of each step in the synthesis cycle, particularly the coupling reaction.

Coupling Efficiency and Overall Yield

The coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in a single coupling step. Even a small decrease in coupling efficiency can have a dramatic impact on the overall yield of the full-length oligonucleotide, especially for longer sequences. The theoretical overall yield can be calculated using the following formula:

Overall Yield (%) = (Coupling Efficiency)(n-1) x 100

where 'n' is the number of nucleotides in the sequence.

Table 1: Theoretical Overall Yield as a Function of Coupling Efficiency and Oligonucleotide Length

| Oligonucleotide Length (n) | Coupling Efficiency: 98.0% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |

| 20-mer | 68.1% | 82.6% | 90.9% |

| 40-mer | 45.5% | 67.6% | 82.2% |

| 60-mer | 30.4% | 55.3% | 74.4% |

| 80-mer | 20.3% | 45.2% | 67.3% |

| 100-mer | 13.5% | 37.0% | 60.9% |

| 120-mer | 9.0% | 30.2% | 55.1% |

Data adapted from Gene Link.

Factors Affecting Coupling Efficiency

Several factors can influence the coupling efficiency, including:

-

Activator Choice: More acidic activators generally lead to faster coupling kinetics.[13] Activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) are more potent than 1H-tetrazole.[13][14] 4,5-Dicyanoimidazole (DCI) is a highly effective activator that is less acidic but more nucleophilic, leading to reduced coupling times.[15][16]

-

Phosphoramidite Quality and Concentration: The purity of the phosphoramidite monomers is crucial.[8] Increasing the concentration of the phosphoramidite can help drive the coupling reaction to completion, especially for long oligonucleotides.[15]

-

Reaction Time: The coupling time needs to be optimized for different phosphoramidites, with modified or sterically hindered bases often requiring longer coupling times.[8]

-

Moisture: The presence of water in the reagents and solvents can significantly reduce coupling efficiency by reacting with the activated phosphoramidite.[17]

Experimental Protocols

The following tables provide a detailed overview of the reagents and typical conditions for each step of the phosphoramidite synthesis cycle.

Table 2: Detailed Experimental Protocol for a Standard Solid-Phase Oligonucleotide Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Typical Reaction Time | Purpose |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 30 - 120 seconds | Removal of the 5'-DMT protecting group.[8][15] |

| 2. Coupling | Phosphoramidite Monomer + Activator (e.g., ETT, DCI) in Acetonitrile | Phosphoramidite: 0.1 M; Activator: 0.25 - 0.5 M | 30 seconds (standard bases) to 10 minutes (modified bases) | Formation of the phosphite triester linkage.[8] |

| 3. Capping | Capping Reagent A: Acetic Anhydride in THF/Pyridine; Capping Reagent B: N-Methylimidazole in THF | Varies by synthesizer | 30 seconds | Acetylation of unreacted 5'-hydroxyl groups.[2] |

| 4. Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 seconds | Oxidation of the phosphite triester to a stable phosphate triester.[8] |

Visualizing the Process

Diagrams are essential for understanding the complex workflows and chemical structures involved in solid-phase oligonucleotide synthesis.

The Solid-Phase Oligonucleotide Synthesis Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. biotage.com [biotage.com]

- 3. atdbio.com [atdbio.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. blog.biolytic.com [blog.biolytic.com]

- 12. microsynth.ch [microsynth.ch]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. blog.biosearchtech.com [blog.biosearchtech.com]

- 16. academic.oup.com [academic.oup.com]

- 17. glenresearch.com [glenresearch.com]

The Cornerstone of Gene Synthesis: A Technical Guide to Phosphoramidite Building Blocks

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, synthetic genes are indispensable tools, driving innovation in fields ranging from therapeutic development to metabolic engineering. The chemical synthesis of DNA, a process refined over decades, relies heavily on the principles of phosphoramidite (B1245037) chemistry. This in-depth technical guide elucidates the core principles of phosphoramidite building blocks, providing a comprehensive overview of the synthesis process, quantitative performance metrics, and detailed experimental protocols for professionals in the field.

The Building Blocks: Structure and Function of Phosphoramidites

At the heart of gene synthesis are nucleoside phosphoramidites, the monomeric units that are sequentially added to a growing oligonucleotide chain.[1] These are modified nucleosides characterized by several key chemical features that enable the controlled and efficient synthesis of DNA.[2][3]

A standard 2'-deoxynucleoside phosphoramidite molecule contains:

-

A Nucleoside Core: Comprising a deoxyribose sugar and one of the four DNA bases (Adenine, Guanine, Cytosine, or Thymine). The exocyclic amino groups of Adenine, Guanine, and Cytosine are protected with acyl groups (e.g., benzoyl, isobutyryl) to prevent unwanted side reactions during synthesis.[4]

-

A 5'-Hydroxyl Protecting Group: Typically a dimethoxytrityl (DMT) group, which is acid-labile.[2] This group protects the 5'-hydroxyl of the nucleoside, preventing self-coupling and ensuring that chain elongation occurs in a controlled, stepwise manner in the 3' to 5' direction.[2][5]

-

A 3'-Phosphoramidite Moiety: This is the reactive group that enables the formation of the phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. It consists of a phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group.[2] The diisopropylamino group is a good leaving group upon activation, and the cyanoethyl group protects the phosphate (B84403) backbone during synthesis.[2][6]

The Synthesis Cycle: A Four-Step Process